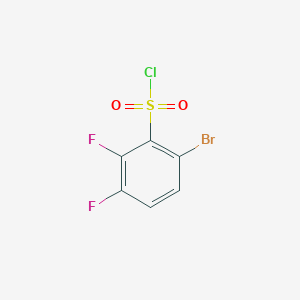
6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H2BrClF2O2S and a molecular weight of 291.5 g/mol . This compound is characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of difluorophenyllithium with sulfuryl chloride . The reaction conditions typically require a controlled environment to ensure the proper formation of the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, which react with the sulfonyl chloride group under mild to moderate conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride may be used, depending on the desired transformation.
Major Products Formed
Sulfonamide Derivatives: These are formed when the sulfonyl chloride group is substituted with amines.
Other Substituted Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.
Scientific Research Applications
6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride primarily involves electrophilic aromatic substitution reactions. The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form substituted products. The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the final substituted benzene ring .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzenesulfonyl Chloride: Similar in structure but lacks the bromine atom.
4-Bromo-2,3-difluorobenzene-1-sulfonyl Chloride: Similar but with the bromine atom in a different position.
Uniqueness
6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This unique arrangement can influence the compound’s reactivity and the types of reactions it undergoes, making it valuable for specific synthetic applications.
Biological Activity
6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride is a sulfonyl chloride compound characterized by its unique molecular structure, which includes a benzene ring substituted with bromine and fluorine atoms. Its chemical formula is C6H2BrClF2O2S with a molecular weight of approximately 291.5 g/mol. This compound is recognized for its potential biological activity, particularly in the fields of pharmaceuticals and agrochemicals.
- Molecular Formula : C6H2BrClF2O2S
- Molecular Weight : 291.5 g/mol
- Structure : Contains a sulfonyl chloride group attached to a difluorobromobenzene moiety.
The mechanism by which this compound exerts its biological effects involves its reactivity as a sulfonylating agent. This compound can react with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules in biological systems.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:
Case Studies
- Antitumor Activity : A study on benzene-sulfonamide derivatives showed that certain analogues could inhibit autotaxin (ATX), which is involved in tumor progression. These compounds exhibited IC50 values as low as 9 nM in inhibiting ATX-dependent invasion of cancer cells in vitro . This suggests that derivatives of this compound may also possess similar antitumor properties.
- Antibacterial Studies : Research on sulfonamide derivatives indicated significant antibacterial activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA). Compounds with similar sulfonyl groups demonstrated minimum inhibitory concentrations (MICs) ranging from 1.56 to 12.5 µg/mL against these strains .
Properties
Molecular Formula |
C6H2BrClF2O2S |
|---|---|
Molecular Weight |
291.50 g/mol |
IUPAC Name |
6-bromo-2,3-difluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H2BrClF2O2S/c7-3-1-2-4(9)5(10)6(3)13(8,11)12/h1-2H |
InChI Key |
STZANUOBYHGGNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)S(=O)(=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















